2-(Cyclopropylamino)-1-phenylethanone
Overview
Description
LY 54761 is a bio-active chemical.
Scientific Research Applications
1. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
- Application Summary : This compound is synthesized for potential use in modern organic and medicinal chemistry. The 4-Thiazolidinone core and cyclopropyl moiety are important structural motifs for the design of potential biologically active molecules .
- Methods of Application : The synthesis of this compound is based on the application of the Multicomponent reactions (MCR) methodology. It includes direct one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde with cyclopropylamine .
- Results or Outcomes : The structure of the synthesized compound was confirmed using various spectral analysis data. The compound was also screened for antimicrobial activity against 12 strains of Gram-positive and Gram-negative bacteria, as well as yeasts .
2. (S)-Cyclopropylglycine
- Application Summary : (S)-Cyclopropylglycine is synthesized using a self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities. This compound provides a chiral center and cyclopropyl fragment for the frequent synthesis of preclinical/clinical drug molecules .
- Methods of Application : The synthesis involves a bioconversion period of 6 hours at a high substrate concentration of 120 g·L−1 .
- Results or Outcomes : The space–time yield of (S)-cyclopropylglycine was up to 377.3 g·L−1·d−1, higher than that of any previously reported data. Additionally, (S)-cyclopropylglycine could be continuously synthesized for 90 hours with the enzymes packed in a dialysis tube, providing 634.6 g of (S)-cyclopropylglycine with >99.5% ee and over 95% conversion yield up to 12 changes .
3. 2-(Cyclopropylamino)-1-phenylethanol
- Application Summary : This compound is a type of organic compound that contains a cyclopropylamino group and a phenylethanol group .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
4. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
- Application Summary : This compound is synthesized for potential use in modern organic and medicinal chemistry. The 4-Thiazolidinone core and cyclopropyl moiety are important structural motifs for the design of potential biologically active molecules .
- Methods of Application : The synthesis of this compound is based on the application of the Multicomponent reactions (MCR) methodology. It includes direct one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde with cyclopropylamine .
- Results or Outcomes : The structure of the synthesized compound was confirmed using various spectral analysis data. The compound was also screened for antimicrobial activity against 12 strains of Gram-positive and Gram-negative bacteria, as well as yeasts .
5. 2-(Cyclopropylamino)-1-phenylethanol
- Application Summary : This compound is a type of organic compound that contains a cyclopropylamino group and a phenylethanol group .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
6. 2-(Cyclopropylamino)acetic acid hydrochloride
- Application Summary : This compound is a type of organic compound that contains a cyclopropylamino group and an acetic acid hydrochloride group .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
properties
IUPAC Name |
2-(cyclopropylamino)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(8-12-10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYDQVGGIRXHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171485 | |
Record name | LY 54761 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)-1-phenylethanone | |
CAS RN |
18381-60-7 | |
Record name | LY 54761 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 54761 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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